N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a triazine ring substituted with bis(4-methylphenyl)amino groups and a glycinamide moiety attached to a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form the intermediate 4,6-bis(4-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(3-trifluoromethylphenyl)glycinamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted triazine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound’s triazine ring and glycinamide moiety allow it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalyst development and organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of arylaminothiocarbonylpyridinium salts.
Uniqueness
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide stands out due to its unique combination of a triazine ring, glycinamide moiety, and trifluoromethyl group. This combination imparts distinct chemical properties, such as high stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C26H24F3N7O |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H24F3N7O/c1-16-6-10-19(11-7-16)32-24-34-23(35-25(36-24)33-20-12-8-17(2)9-13-20)30-15-22(37)31-21-5-3-4-18(14-21)26(27,28)29/h3-14H,15H2,1-2H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
WBEGWUROOCLTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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